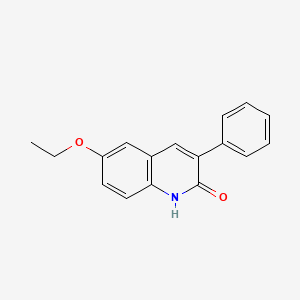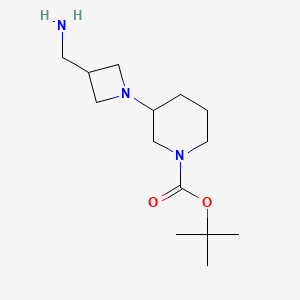![molecular formula C16H15F2NO B11849891 2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol CAS No. 827310-55-4](/img/structure/B11849891.png)
2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a difluorobenzyl group attached to the tetrahydroisoquinoline core
准备方法
The synthesis of 2-(2,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable nucleophile attacks a difluorobenzyl halide.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反应分析
2-(2,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can undergo reduction reactions to modify the tetrahydroisoquinoline core or the difluorobenzyl group.
Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as through Suzuki or Heck coupling.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(2,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(2,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group can enhance the compound’s binding affinity to these targets, while the tetrahydroisoquinoline core can modulate its overall activity. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
2-(2,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol can be compared with other similar compounds, such as:
2-(2,3-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol: This compound has a similar structure but with different fluorine substitution, which can affect its chemical and biological properties.
2-(2,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ol: The position of the hydroxyl group is different, which can influence its reactivity and interactions with biological targets.
2-(2,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-one:
The uniqueness of 2-(2,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol lies in its specific substitution pattern and the presence of both the difluorobenzyl and hydroxyl groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
827310-55-4 |
|---|---|
分子式 |
C16H15F2NO |
分子量 |
275.29 g/mol |
IUPAC 名称 |
2-[(2,5-difluorophenyl)methyl]-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C16H15F2NO/c17-13-4-5-15(18)12(8-13)9-19-7-6-11-2-1-3-16(20)14(11)10-19/h1-5,8,20H,6-7,9-10H2 |
InChI 键 |
YVRWYILBACZNLR-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=C1C=CC=C2O)CC3=C(C=CC(=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


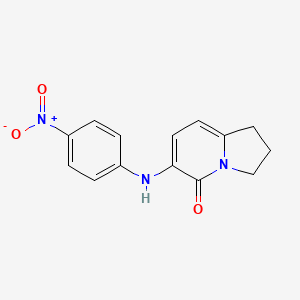
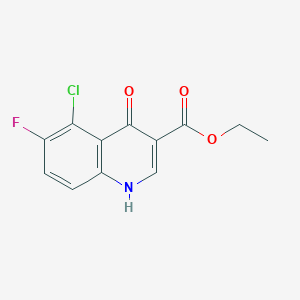
![2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine](/img/structure/B11849819.png)

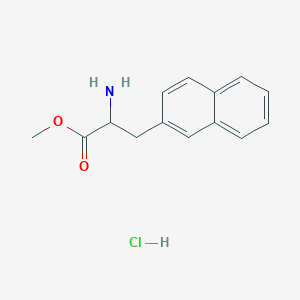


![Boronic acid, [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]-](/img/structure/B11849849.png)
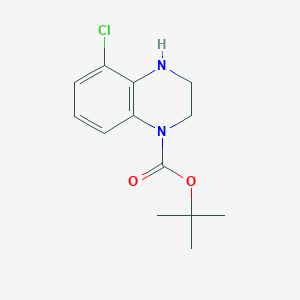
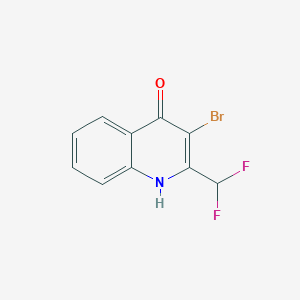
![N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11849865.png)
![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)
